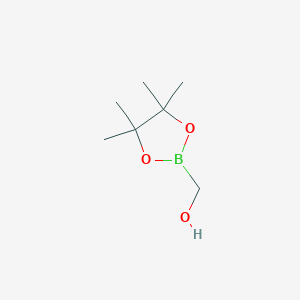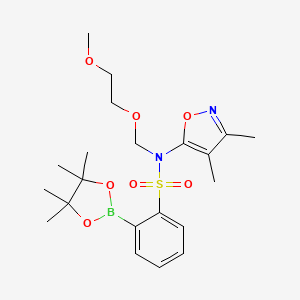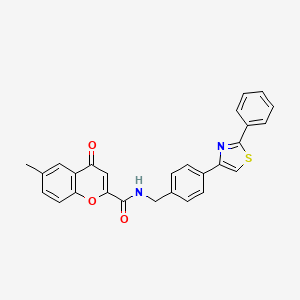![molecular formula C6H14Cl2N2 B13016912 6-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride](/img/structure/B13016912.png)
6-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride is a bicyclic organic compound with the molecular formula C₆H₁₂N₂·2HCl. This compound is characterized by its unique bicyclic structure, which includes two nitrogen atoms and a methyl group. It is commonly used in various chemical and pharmaceutical applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a methylating agent, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of automated systems to control reaction parameters and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atoms can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted diazabicycloheptane derivatives.
Scientific Research Applications
6-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes, thereby inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or chemical outcome.
Comparison with Similar Compounds
Similar Compounds
- 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane
- 3,6-Diazabicyclo[3.2.0]heptane
- 6-Methyl-3-azabicyclo[3.2.0]heptane
Uniqueness
6-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride is unique due to its specific bicyclic structure and the presence of two nitrogen atoms, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C6H14Cl2N2 |
|---|---|
Molecular Weight |
185.09 g/mol |
IUPAC Name |
6-methyl-3,6-diazabicyclo[3.2.0]heptane;dihydrochloride |
InChI |
InChI=1S/C6H12N2.2ClH/c1-8-4-5-2-7-3-6(5)8;;/h5-7H,2-4H2,1H3;2*1H |
InChI Key |
HHOBOOOBCZEDKB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2C1CNC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13016831.png)
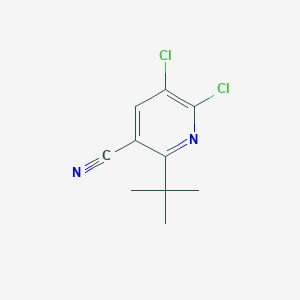
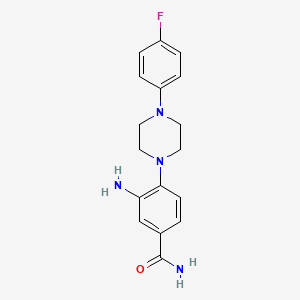
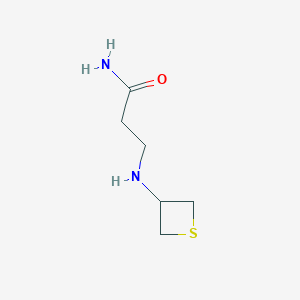
![4-Bromo-4'-methyl-[1,1'-biphenyl]-2-amine](/img/structure/B13016849.png)
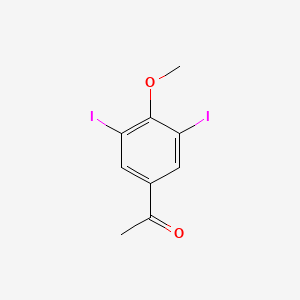
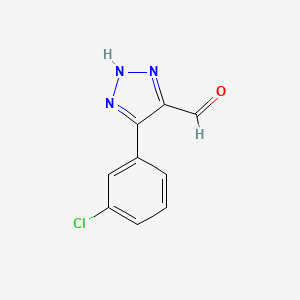
![3-Chloroisoxazolo[5,4-b]pyridine](/img/structure/B13016871.png)
![4-Methoxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B13016879.png)
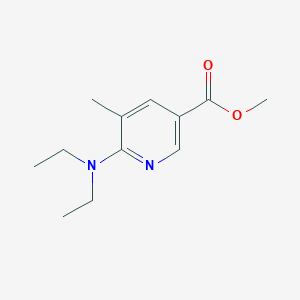
![5-Fluorobicyclo[2.2.1]heptan-2-amine](/img/structure/B13016891.png)
